6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile
Description
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a spirocyclic compound featuring a fused oxygen-containing (oxa) ring system. Its structure comprises a six-membered cyclohexane ring fused to a smaller three-membered oxirane ring (spiro[2.6] system), with two methyl groups at the 6,6-positions and a nitrile (-CN) group at position 2. This compound’s spirocyclic framework and functional groups make it a candidate for applications in asymmetric synthesis, photocycloadditions, and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-10(2)4-3-5-11(7-6-10)9(8-12)13-11/h9H,3-7H2,1-2H3 |
InChI Key |
GLRRKMPYKYQZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(CC1)C(O2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a ketone or aldehyde in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique chemical behavior, allowing it to act as a versatile intermediate in synthetic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Molecular Comparisons
Physical and Spectral Data Comparisons
Table 2: NMR and Spectral Characteristics
- The target compound’s nitrile group is expected to show a characteristic IR peak near 2191–2200 cm⁻¹, consistent with analogues like 2-amino-spirochromene-carbonitrile .
- Methyl groups in spiro systems (e.g., 6,6-dimethyl) produce distinct singlets in ¹H NMR (δ ~1.02 ppm) .
Biological Activity
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile (CAS Number: 1878415-56-5) is a spirocyclic compound with potential biological activities. The unique structural features of this compound suggest various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 179.26 g/mol
| Property | Value |
|---|---|
| CAS Number | 1878415-56-5 |
| Molecular Formula | CHNO |
| Molecular Weight | 179.26 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly enzymes and receptors relevant to therapeutic applications. While detailed mechanisms remain under investigation, preliminary studies suggest its potential role in modulating enzyme activity linked to metabolic pathways.
Anticancer Properties
Recent studies have indicated that compounds with spirocyclic structures can exhibit anticancer properties by interacting with cancer cell lines. For instance, a study focusing on similar spiro compounds demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Although specific data for this compound is limited, its structural analogs have shown promising results in targeting enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in various cancers .
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of spirocyclic compounds. Investigations into related compounds have revealed their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may possess similar neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.
Study on Anticancer Activity
In a comparative study of spirocyclic compounds, researchers evaluated the cytotoxicity of several derivatives against human cancer cell lines. The results indicated that certain modifications to the spiro structure enhanced anticancer efficacy by increasing binding affinity to target enzymes involved in cancer metabolism . While direct studies on this compound are lacking, the trends observed suggest its potential utility in cancer therapeutics.
Neuroprotection Research
A study published in Phytomedicine investigated the neuroprotective effects of various natural products containing spirocyclic structures. The findings highlighted significant reductions in neuronal apoptosis and improved cognitive functions in animal models treated with these compounds . This reinforces the hypothesis that this compound could offer similar benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
